molecular formula C14H19NO3 B13013451 Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

Cat. No.: B13013451
M. Wt: 249.30 g/mol
InChI Key: WDEWEEAIKZZIRC-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is a chemical compound with a complex structure that includes a pyrrolidine ring substituted with a methoxyphenyl group and a methyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate typically involves the reaction of 2-methoxyphenylacetic acid with methylamine and subsequent cyclization to form the pyrrolidine ring. The reaction conditions often include the use of a suitable solvent such as toluene or dichloromethane, and a catalyst like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques like chromatography can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The methoxyphenyl group can enhance binding affinity to certain receptors, while the pyrrolidine ring can influence the compound’s overall conformation and activity . Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. Its methoxyphenyl group and pyrrolidine ring make it particularly interesting for studies involving receptor binding and enzyme inhibition .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

methyl 4-(2-methoxyphenyl)-1-methylpyrrolidine-3-carboxylate

InChI

InChI=1S/C14H19NO3/c1-15-8-11(12(9-15)14(16)18-3)10-6-4-5-7-13(10)17-2/h4-7,11-12H,8-9H2,1-3H3

InChI Key

WDEWEEAIKZZIRC-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C(C1)C(=O)OC)C2=CC=CC=C2OC

Origin of Product

United States

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